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molecular formula C12H10FNO3 B3136006 2-[2-(4-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid CAS No. 407640-15-7

2-[2-(4-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid

Cat. No. B3136006
M. Wt: 235.21 g/mol
InChI Key: BYFWOMRUSAYTCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07101882B2

Procedure details

Intermediate 11 (2.98 g) in ethanol (25 ml) was treated with aqueous sodium hydroxide (2.5M, 18 ml) and the solution stirred at 70° C. for 3.5 h then allowed to cool. The material was concentrated in vacuo to remove the ethanol, then the aqueous phase was washed with ethyl acetate (30 ml). The aqueous phase was adjusted to pH1 by addition of aqueous hydrochloric acid (5M) and the desired acid was extracted into ethyl acetate (1×100 ml, 1×50 ml). The combined organic phases were washed with dilute aqueous sodium chloride, dried (Na2SO4), filtered and the solution concentrated in vacuo to give the title compound as a cream solid (2.54 g).
Name
Intermediate 11
Quantity
2.98 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[O:9][C:10]([CH3:19])=[C:11]([CH2:13][C:14]([O:16]CC)=[O:15])[N:12]=2)=[CH:4][CH:3]=1.[OH-].[Na+]>C(O)C>[F:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[O:9][C:10]([CH3:19])=[C:11]([CH2:13][C:14]([OH:16])=[O:15])[N:12]=2)=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Intermediate 11
Quantity
2.98 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C=1OC(=C(N1)CC(=O)OCC)C
Name
Quantity
18 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
the solution stirred at 70° C. for 3.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
CONCENTRATION
Type
CONCENTRATION
Details
The material was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to remove the ethanol
WASH
Type
WASH
Details
the aqueous phase was washed with ethyl acetate (30 ml)
ADDITION
Type
ADDITION
Details
The aqueous phase was adjusted to pH1 by addition of aqueous hydrochloric acid (5M)
EXTRACTION
Type
EXTRACTION
Details
the desired acid was extracted into ethyl acetate (1×100 ml, 1×50 ml)
WASH
Type
WASH
Details
The combined organic phases were washed with dilute aqueous sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the solution concentrated in vacuo

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
FC1=CC=C(C=C1)C=1OC(=C(N1)CC(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.54 g
YIELD: CALCULATEDPERCENTYIELD 95.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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